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Compound of Interest

Compound Name:
N-(5-hydroxy-2-

nitrophenyl)acetamide

CAS No.: 67915-26-8

Cat. No.: B2725764

Get Quote

As a Senior Application Scientist, understanding the nuanced relationship between molecular

structure and biological signaling is paramount. This guide provides an in-depth, objective

comparison of the bioactivity profiles of N-(5-hydroxy-2-nitrophenyl)acetamide and its

primary positional isomer, N-(2-hydroxy-5-nitrophenyl)acetamide. While these compounds

share identical molecular weights and core functional groups, the spatial arrangement of their

hydroxyl (-OH) and nitro (-NO₂) substituents profoundly dictates their redox potentials,

metabolic activation pathways, and subsequent utility in agrochemical and pharmaceutical

development.

Structural Causality & Physicochemical Comparison
The bioactivity of nitroaromatic compounds is intrinsically linked to their susceptibility to

enzymatic reduction. The positional isomerism between these two compounds creates a

distinct divergence in their electronic and steric environments:
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N-(2-hydroxy-5-nitrophenyl)acetamide (CAS 97-60-9): The bulky acetamido group is

positioned ortho to the hydroxyl group and meta to the nitro group. This leaves the nitro

group sterically unhindered and fully coplanar with the aromatic ring, maximizing its electron-

withdrawing resonance. This structural freedom facilitates rapid enzymatic reduction,

allowing the molecule to act as a bioactive nitric oxide (NO) reservoir [1].

N-(5-hydroxy-2-nitrophenyl)acetamide (CAS 67915-26-8): The acetamido group is

positioned ortho to the nitro group. The resulting steric clash forces the nitro group out of the

aromatic plane, disrupting conjugation, lowering its reduction potential, and rendering it less

biologically active as an elicitor. Consequently, it is primarily utilized as a synthetic

intermediate for dyes and downstream pharmaceuticals like 3-amino-4-nitrophenol [2].

Quantitative Structural & Performance Comparison
Property / Metric

N-(5-hydroxy-2-
nitrophenyl)acetamide

N-(2-hydroxy-5-
nitrophenyl)acetamide

CAS Number 67915-26-8 [3] 97-60-9 [4]

Molecular Weight 196.16 g/mol 196.16 g/mol

Nitro Group Sterics Hindered (Ortho to Acetamido)
Unhindered (Meta to

Acetamido)

Primary Application Synthetic intermediate [2]
Bioactive elicitor / NO reservoir

[1]

TPS04 Upregulation (1 mM)
Negligible (Sterically hindered

reduction)
Significant Upregulation

Phytotoxicity Threshold
> 2 mM (Non-specific

cytotoxicity)

≥ 2 mM (Wilting of young

leaves) [1]

Primary Metabolic Fate Stable quinone-imines
Rapid Glucosylation / NO

release

Mechanisms of Bioactivity & Metabolic Activation
Nitroaromatic compounds do not typically exert their primary biological effects in their native

state; they require metabolic activation. Microbial and plant nitroreductases catalyze the
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sequential two-electron reductions of the nitro group, yielding reactive nitroso (-NO) and

hydroxylamine (-NHOH) intermediates.

For the unhindered N-(2-hydroxy-5-nitrophenyl)acetamide, this reduction pathway acts as a

controlled release mechanism for nitric oxide (NO). In plant models such as Arabidopsis

thaliana, this NO release mimics pathogen attack, serving as a potent elicitor that significantly

upregulates the pathogen-inducible terpene synthase gene TPS04 [1].
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Caption: Metabolic activation of unhindered nitroaromatic isomers leading to NO release and

gene upregulation.

Experimental Methodologies (Self-Validating
Protocols)
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To objectively compare the bioactivity of these isomers, empirical validation must account for

the rapid detoxification mechanisms inherent in plant biology. The following protocol is

designed as a self-validating system to measure transcriptomic elicitation while controlling for

metabolic annihilation.

Protocol: Plant Gene Expression Profiling (TPS04
Upregulation)
Causality Check: N-(2-hydroxy-5-nitrophenyl)acetamide is rapidly detoxified via glucosylation in

plant models [1]. Therefore, timing is critical. We utilize a strict 48-hour incubation window to

capture the peak transcriptomic response before complete metabolic annihilation occurs.

Furthermore, the concentration must be strictly capped at 1 mM; exceeding this threshold (e.g.,

≥ 2 mM) induces non-specific phytotoxicity and wilting, which confounds the targeted elicitor

signaling response [1].
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Caption: Step-by-step workflow for evaluating isomer-induced gene expression in A. thaliana.

Step-by-Step Execution:

Seedling Preparation: Cultivate Arabidopsis thaliana (Col-0) seedlings in liquid Murashige

and Skoog (MS) medium for 14 days under standard 16h light/8h dark photoperiods.

Elicitor Incubation: Dose the medium with 1 mM of the target isomer (dissolved in a 0.1%

DMSO vehicle). Note: Run parallel cohorts for both the 5-hydroxy-2-nitro and 2-hydroxy-5-

nitro isomers to establish comparative baselines.

RNA Extraction: Harvest the plant tissue precisely at 48 hours post-treatment. Snap-freeze

immediately in liquid nitrogen to halt rapid glucosylation and prevent RNA degradation.

Extract total RNA using a standard guanidinium thiocyanate-phenol-chloroform method.
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RT-qPCR Analysis: Synthesize cDNA and perform quantitative PCR targeting the TPS04

gene. Normalize the fold-change data against a stable housekeeping gene (e.g., ACT2).

Conclusion
The comparison between N-(5-hydroxy-2-nitrophenyl)acetamide and N-(2-hydroxy-5-

nitrophenyl)acetamide perfectly illustrates how subtle positional isomerism dictates molecular

fate. The steric hindrance in the 5-hydroxy-2-nitro isomer restricts its metabolic activation,

relegating it to a highly valuable, yet biologically inert, synthetic building block. Conversely, the

unhindered nature of the 2-hydroxy-5-nitro isomer allows it to be rapidly reduced by biological

systems, acting as a potent NO reservoir and transcriptomic elicitor. Researchers must

carefully select the appropriate isomer based on whether the goal is downstream chemical

synthesis or active biological signaling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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